3-(Isopropanesulfonyl)phenylboronic acid
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Overview
Description
3-(Isopropanesulfonyl)phenylboronic acid: is an organoboron compound with the molecular formula C9H13BO4S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an isopropanesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by alkylation with isopropyl halides under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of 3-(Isopropanesulfonyl)phenylboronic acid may involve large-scale sulfonation and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Isopropanesulfonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonyl group can be reduced under specific conditions to yield the corresponding sulfide.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate in the Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Sulfides.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: 3-(Isopropanesulfonyl)phenylboronic acid is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Biology and Medicine: In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and diagnostic tools. They are also explored for their potential as enzyme inhibitors and in drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable complexes with diols makes it valuable in the development of separation and purification technologies .
Mechanism of Action
The mechanism of action of 3-(Isopropanesulfonyl)phenylboronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The isopropanesulfonyl group can influence the reactivity and selectivity of the compound by providing steric and electronic effects .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid without the isopropanesulfonyl group, commonly used in Suzuki-Miyaura coupling.
4-Formylphenylboronic acid: Another derivative of phenylboronic acid with a formyl group, used in similar applications.
Uniqueness: 3-(Isopropanesulfonyl)phenylboronic acid is unique due to the presence of the isopropanesulfonyl group, which can enhance its solubility, stability, and reactivity in certain reactions. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
(3-propan-2-ylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4S/c1-7(2)15(13,14)9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXSDARQWGOCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)C(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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